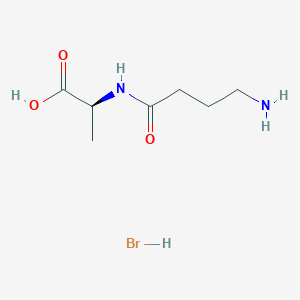
N-benzyl-N-methyl-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-methyl-3-phenylpropanamide, also known as benzylphenylacetamide (BZPAA), is an organic compound that has gained attention due to its potential therapeutic applications. BZPAA is a derivative of phenylacetamide and has a benzyl and methyl group attached to the nitrogen and carbon atoms, respectively. The compound has been synthesized using various methods and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of BZPAA is not fully understood, but studies suggest that the compound may act by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. BZPAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and histone deacetylases (HDACs), enzymes involved in cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
BZPAA has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of inflammation. The compound has also been shown to have analgesic effects and may be useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BZPAA has several advantages for lab experiments, including its potential therapeutic applications and its ability to inhibit cancer cell growth and inflammation. However, the compound also has limitations, including its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for the study of BZPAA, including the development of more efficient synthesis methods, the investigation of its potential as an anti-cancer agent, and the exploration of its mechanism of action. Additionally, further research is needed to determine the safety and efficacy of BZPAA for use in humans.
In conclusion, BZPAA is a promising compound that has gained attention for its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its pharmacological properties. BZPAA has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and inflammation. Further research is needed to determine the safety and efficacy of BZPAA for use in humans and to explore its potential as an anti-cancer agent.
Métodos De Síntesis
BZPAA can be synthesized using several methods, including the reaction of benzyl chloride with N-methylphenylacetamide, the reaction of benzylamine with N-methylphenylacetamide, and the reaction of benzyl chloride with N-methylphenylalanine. The synthesis of BZPAA using benzylamine and N-methylphenylacetamide has been reported to be the most efficient method.
Aplicaciones Científicas De Investigación
BZPAA has been studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-cancer agent. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. BZPAA has also been shown to have analgesic and anti-inflammatory effects, making it a potential treatment for pain and inflammation.
Propiedades
Número CAS |
61751-42-6 |
|---|---|
Nombre del producto |
N-benzyl-N-methyl-3-phenylpropanamide |
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
N-benzyl-N-methyl-3-phenylpropanamide |
InChI |
InChI=1S/C17H19NO/c1-18(14-16-10-6-3-7-11-16)17(19)13-12-15-8-4-2-5-9-15/h2-11H,12-14H2,1H3 |
Clave InChI |
RPBRKAIJZNHIOD-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2 |
SMILES canónico |
CN(CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol](/img/structure/B53823.png)







![Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester](/img/structure/B53847.png)
![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53851.png)
